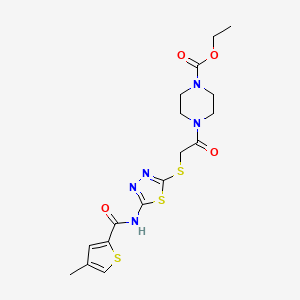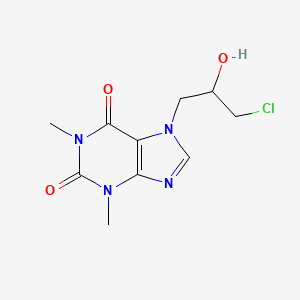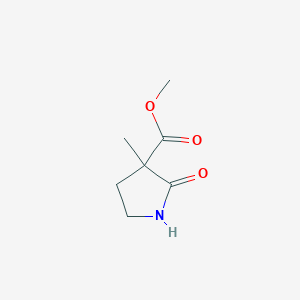
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through multi-step organic synthesis. A common synthetic route involves the formation of key intermediates such as 4-methylthiophene-2-carboxamide and 1,3,4-thiadiazole derivatives. The process usually includes:
Formation of 4-methylthiophene-2-carboxamide: : This involves reacting 4-methylthiophene-2-carboxylic acid with suitable amines under dehydrating conditions.
Synthesis of 1,3,4-thiadiazole derivative: : This involves cyclization reactions with appropriate thioamides.
Coupling Reactions: : Combining these intermediates with ethyl piperazine-1-carboxylate in the presence of condensing agents like EDCI/HOBt or DCC to yield the final product. Reaction conditions typically include anhydrous solvents, inert atmospheres, and controlled temperatures to optimize yield and purity.
Industrial Production Methods:
Scaling up the synthesis for industrial production often requires optimization of reaction conditions for cost-efficiency and safety. Methods include continuous flow synthesis, process optimization for reducing waste and energy consumption, and utilization of green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The thiophene ring can undergo oxidation to produce sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups leads to alcohol derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution, especially at the thiophene ring and piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation Reagents: : Use of m-chloroperoxybenzoic acid (mCPBA) for sulfoxidation.
Reduction Reagents: : Employing lithium aluminium hydride (LiAlH4) for reducing carbonyl groups.
Substitution Reagents: : Use of strong bases such as sodium hydride (NaH) or acids like hydrochloric acid (HCl) under controlled temperatures.
Major Products:
Oxidized derivatives like sulfoxides and sulfones.
Reduced alcohol forms.
Substituted products with altered functional groups based on substitution sites.
Scientific Research Applications
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate finds applications in various research fields:
Chemistry: : Used as a building block for complex molecular architectures and in the development of novel materials.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Utilized in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action often involves interaction with biological macromolecules. Potential mechanisms include:
Binding to Enzymes: : Inhibiting enzyme activity through interaction with active sites.
Interaction with DNA/RNA: : Affecting gene expression and cellular functions.
Pathways Involvement: : Modulating biochemical pathways that control cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Ethyl 4-(2-acetylthioacetyl)piperazine-1-carboxylate
4-(2-amino-1,3,4-thiadiazol-2-ylthio)acetyl)piperazine-1-carboxylate
Uniqueness:
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is distinguished by its combined functionalities of a thiophene carboxamide, thiadiazole thioether, and piperazine carboxylate. This combination confers unique reactivity patterns and diverse application potential compared to its analogs.
By balancing detailed scientific insight with conversational clarity, the compound this compound stands out as a versatile and promising molecule in multiple research and industrial domains.
Properties
IUPAC Name |
ethyl 4-[2-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S3/c1-3-26-17(25)22-6-4-21(5-7-22)13(23)10-28-16-20-19-15(29-16)18-14(24)12-8-11(2)9-27-12/h8-9H,3-7,10H2,1-2H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJVAIKDSNFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2735419.png)

![2-(Methylsulfanyl)-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2735424.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine](/img/structure/B2735432.png)
![5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2735433.png)




![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)

